molecular formula C15H8BrNO4S B11557975 2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one

2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one

Cat. No.: B11557975
M. Wt: 378.2 g/mol
InChI Key: KIWQUYRHOBOFNP-MLPAPPSSSA-N
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Description

2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a benzylidene moiety, which is further connected to a benzo[b]thiophene ring. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one typically involves the condensation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with benzo[b]thiophen-3(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 2-(3-Bromo-2-oxo-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one.

    Reduction: Formation of 2-(3-Bromo-2-hydroxy-5-aminobenzylidene)benzo[b]thiophen-3(2H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one stands out due to its unique combination of functional groups and the presence of the benzo[b]thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H8BrNO4S

Molecular Weight

378.2 g/mol

IUPAC Name

(2Z)-2-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C15H8BrNO4S/c16-11-7-9(17(20)21)5-8(14(11)18)6-13-15(19)10-3-1-2-4-12(10)22-13/h1-7,18H/b13-6-

InChI Key

KIWQUYRHOBOFNP-MLPAPPSSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)S2

Origin of Product

United States

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